
Tris(di-tert-butyl(methyl)silyl)gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(di-tert-butyl(methyl)silyl)gallium is a chemical compound with the molecular formula C27H63GaSi3 and a molar mass of 541.78 g/mol . This compound is known for its unique structure, which includes gallium bonded to three di-tert-butyl(methyl)silyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of Tris(di-tert-butyl(methyl)silyl)gallium typically involves the reaction of gallium trichloride with di-tert-butyl(methyl)silyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .
Chemical Reactions Analysis
Tris(di-tert-butyl(methyl)silyl)gallium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The silyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tris(di-tert-butyl(methyl)silyl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tris(di-tert-butyl(methyl)silyl)gallium involves its interaction with molecular targets through its silyl and gallium groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Tris(di-tert-butyl(methyl)silyl)gallium can be compared with other similar compounds, such as:
Tris(trimethylsilyl)gallium: This compound has trimethylsilyl groups instead of di-tert-butyl(methyl)silyl groups, leading to different reactivity and applications.
Tris(di-tert-butylsilyl)gallium:
The uniqueness of this compound lies in its specific silyl groups, which provide distinct steric and electronic effects, making it suitable for specialized applications.
Properties
Molecular Formula |
C27H63GaSi3 |
|---|---|
Molecular Weight |
541.8 g/mol |
InChI |
InChI=1S/3C9H21Si.Ga/c3*1-8(2,3)10(7)9(4,5)6;/h3*1-7H3; |
InChI Key |
SUIMFJZODQNBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.CC(C)(C)[Si](C)C(C)(C)C.[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


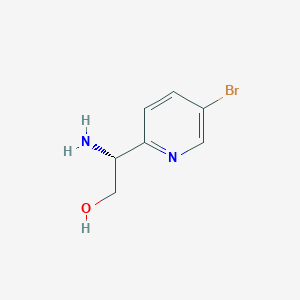
![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
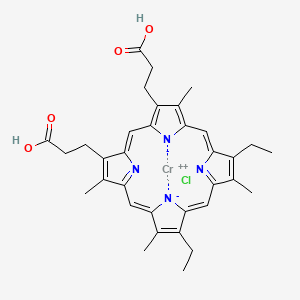
![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)
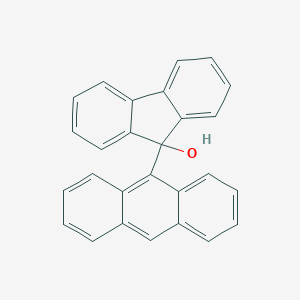

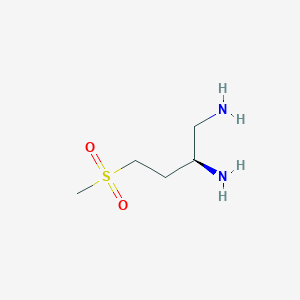
![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
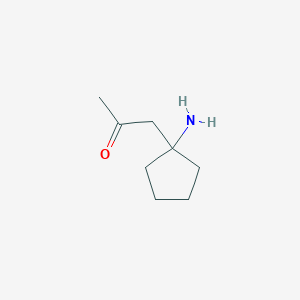
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)



